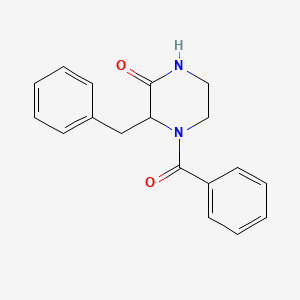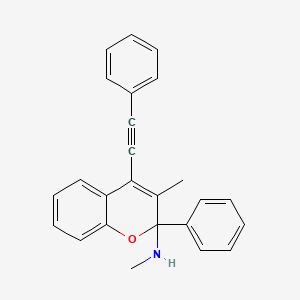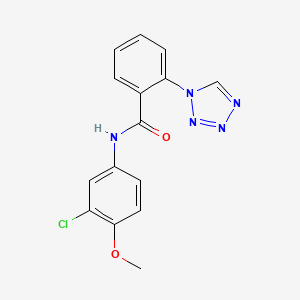
4-benzoyl-3-benzyl-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-3-benzyl-2-piperazinone, also known as BBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities. BBP belongs to the class of piperazinone derivatives, which have been extensively studied for their therapeutic properties.
作用机制
The exact mechanism of action of 4-benzoyl-3-benzyl-2-piperazinone is not fully understood. However, it is believed that 4-benzoyl-3-benzyl-2-piperazinone exerts its pharmacological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, 4-benzoyl-3-benzyl-2-piperazinone has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 4-benzoyl-3-benzyl-2-piperazinone has also been found to activate the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-benzoyl-3-benzyl-2-piperazinone has been found to have various biochemical and physiological effects. For example, 4-benzoyl-3-benzyl-2-piperazinone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. 4-benzoyl-3-benzyl-2-piperazinone has also been found to increase the expression of glucose transporter 4 (GLUT4) in adipocytes, leading to increased glucose uptake. In addition, 4-benzoyl-3-benzyl-2-piperazinone has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in neuronal cells, leading to neuroprotection.
实验室实验的优点和局限性
4-benzoyl-3-benzyl-2-piperazinone has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 4-benzoyl-3-benzyl-2-piperazinone is also relatively cheap compared to other compounds with similar pharmacological activities. However, 4-benzoyl-3-benzyl-2-piperazinone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. 4-benzoyl-3-benzyl-2-piperazinone also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 4-benzoyl-3-benzyl-2-piperazinone. One direction is the development of 4-benzoyl-3-benzyl-2-piperazinone derivatives with improved pharmacological activities and better bioavailability. Another direction is the study of the molecular targets of 4-benzoyl-3-benzyl-2-piperazinone to better understand its mechanism of action. Additionally, the study of 4-benzoyl-3-benzyl-2-piperazinone in combination with other compounds or therapies may lead to synergistic effects. Finally, the study of 4-benzoyl-3-benzyl-2-piperazinone in animal models and clinical trials may lead to the development of novel therapies for various diseases.
合成方法
4-benzoyl-3-benzyl-2-piperazinone can be synthesized by the reaction of benzoyl chloride with benzylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 4-benzoyl-3-benzyl-2-piperazinone as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
4-benzoyl-3-benzyl-2-piperazinone has been studied for its potential therapeutic activities in various diseases such as cancer, diabetes, and neurological disorders. Several studies have shown that 4-benzoyl-3-benzyl-2-piperazinone exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-benzoyl-3-benzyl-2-piperazinone has also been found to have anti-diabetic activity by regulating glucose metabolism and insulin secretion. In addition, 4-benzoyl-3-benzyl-2-piperazinone has been studied for its neuroprotective activity in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-benzoyl-3-benzylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-16(13-14-7-3-1-4-8-14)20(12-11-19-17)18(22)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBQUQFECJYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6131611.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6131676.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)
![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)

